2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene
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Overview
Description
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: Employed in the fabrication of advanced materials with unique optical and conductive properties.
Mechanism of Action
The mechanism of action of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene in various applications involves its ability to participate in π-π stacking interactions and electron delocalization. These properties enable the compound to act as an efficient charge carrier in electronic devices and as a reactive intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with enzymes in antimicrobial studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative with similar reactivity but fewer applications due to its lower complexity.
2,5-Dibromothiophene: Another brominated thiophene with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science . The presence of multiple thiophene rings also contributes to its stability and versatility in chemical reactions .
Biological Activity
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a thiophene derivative that has garnered attention in the fields of organic electronics and medicinal chemistry. This compound's unique structure, characterized by multiple thiophene rings and the presence of a bromine atom, suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is C12H8BrS3, with a molecular weight of approximately 338.18 g/mol. The compound features a bromine substituent that may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H8BrS3 |
Molecular Weight | 338.18 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The agar-well diffusion method has been employed to assess the antibacterial activity, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Thiophene derivatives also demonstrate potential as enzyme inhibitors. Research has highlighted their ability to inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). For example, brominated compounds have shown IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, suggesting a potential role in treating conditions like glaucoma and Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is largely attributed to its electronic properties and ability to engage in π-π stacking interactions with biomolecules. This interaction can facilitate binding to enzyme active sites or disrupt cellular processes in pathogenic organisms.
Study on Antimicrobial Properties
In a study examining the antimicrobial efficacy of thiophene derivatives, this compound was tested alongside other related compounds. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics .
Enzyme Inhibition Study
Another research effort focused on the inhibition of carbonic anhydrase by thiophene derivatives, including this compound. The study reported IC50 values that positioned this compound as a strong candidate for further development as a therapeutic agent against diseases related to enzyme dysregulation .
Properties
Molecular Formula |
C12H7BrS3 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H |
InChI Key |
GCNZRRQXIYAOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br |
Origin of Product |
United States |
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